N-Trimethylsilyl-N-butyl-N',N'-diethylurea

Description

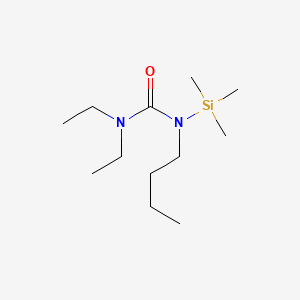

N-Trimethylsilyl-N-butyl-N',N'-diethylurea is a substituted urea derivative characterized by a trimethylsilyl (TMS) group on one nitrogen atom, a butyl chain on the same nitrogen, and two ethyl groups on the adjacent nitrogen. Its IUPAC name is 1-(trimethylsilyl)-1-butyl-3,3-diethylurea. The TMS group introduces steric bulk and electron-withdrawing effects, while the butyl and ethyl substituents contribute to hydrophobicity and structural flexibility. This compound is hypothesized to have applications in organic synthesis, coordination chemistry, and materials science due to its unique substituent profile [19].

Properties

CAS No. |

18388-99-3 |

|---|---|

Molecular Formula |

C12H28N2OSi |

Molecular Weight |

244.45 g/mol |

IUPAC Name |

1-butyl-3,3-diethyl-1-trimethylsilylurea |

InChI |

InChI=1S/C12H28N2OSi/c1-7-10-11-14(16(4,5)6)12(15)13(8-2)9-3/h7-11H2,1-6H3 |

InChI Key |

UJPXKMUARILIQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(=O)N(CC)CC)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves the reaction of N,N-diethylformamide with N-tert-butyl-N-methylsilylamine. This reaction typically requires an inert atmosphere and the presence of a base catalyst . The reaction proceeds as follows:

N,N-diethylformamide+N-tert-butyl-N-methylsilylamine→N-Trimethylsilyl-N-butyl-N’,N’-diethylurea

Industrial Production Methods

Industrial production methods for N-Trimethylsilyl-N-butyl-N’,N’-diethylurea are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Trimethylsilyl-N-butyl-N’,N’-diethylurea can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding urea derivative and trimethylsilanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and acids.

Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.

Major Products

Substitution Reactions: Products depend on the substituent introduced.

Hydrolysis: Major products include the corresponding urea derivative and trimethylsilanol.

Scientific Research Applications

N-Trimethylsilyl-N-butyl-N’,N’-diethylurea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Trimethylsilyl-N-butyl-N’,N’-diethylurea involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

*Calculated based on molecular formula.

Key Observations :

- The TMS group in the target compound significantly increases molecular weight and steric bulk compared to DEU or DMU.

Reactivity Trends :

- DEU and DMU readily form metal complexes (e.g., [Co(DEU)₆]²⁺) due to accessible carbonyl oxygen . The TMS group in the target compound may reduce coordination ability by blocking the carbonyl site .

- Selenium analogs of DEU (e.g., selenoureas) are accessible via Lawesson-type reagents, but TMS substitution may alter reaction pathways ().

Key Insights :

- The target compound’s TMS group may improve performance in nonpolar environments (e.g., corrosion inhibition) but could reduce bioavailability in biological systems .

- DEU derivatives exhibit strong anticancer activity, suggesting that structural modifications (e.g., TMS substitution) could be explored for targeted drug design .

Spectroscopic and Computational Data

- DEU Derivatives : Characterized by distinct ¹H-NMR signals for ethyl groups (δ ~1.2–1.4 ppm) and carbonyl resonance at δ ~160 ppm in ¹³C-NMR ().

- TMS-containing Ureas : Expected ¹H-NMR signals for TMS (δ ~0.1 ppm) and butyl chain (δ ~0.9–1.5 ppm). Computational docking studies (as in ) could predict binding affinity for biological targets.

Biological Activity

N-Trimethylsilyl-N-butyl-N',N'-diethylurea is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H28N2OSi

- Molecular Weight : 244.45 g/mol

- Structure : The compound features a trimethylsilyl group, a butyl group, and two ethyl groups attached to the urea moiety, contributing to its unique properties and reactivity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines. One study reported an IC50 value of 0.31 μM for a related urea derivative against HepG2 cells, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Urea Derivatives

The mechanism by which this compound exerts its biological effects may involve the modulation of protein interactions and cellular signaling pathways. Urea derivatives have been shown to disrupt cytokine-mediated signaling in various models, which could be relevant for therapeutic applications in cancer treatment .

Study on Urea Derivatives in Drug Discovery

A comprehensive study examined the role of urea derivatives in modern drug discovery, emphasizing their structural flexibility and ability to engage in various interactions with biological macromolecules. The introduction of substituents on urea nitrogen atoms can significantly alter the conformational and biological properties of these compounds .

Synthesis and Biological Evaluation

In a recent PhD thesis focused on biaryl coupling through urea derivatives, researchers explored the synthesis of various urea compounds and their biological evaluations. The study highlighted the importance of reaction conditions on yield and biological activity, suggesting a correlation between structural modifications and enhanced biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.